molecular formula C22H22N4O6S2 B2426889 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 896012-31-0

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2426889
CAS RN: 896012-31-0
M. Wt: 502.56
InChI Key: KIZGGKRMPHINPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1,2,4-triazole, thiazole, and benzo[b][1,4]dioxine. It contains a 1,2,4-triazole ring fused with a thiazole ring, which is further substituted with a 3,4-dimethoxyphenyl group. The compound also contains a 2,3-dihydrobenzo[b][1,4]dioxine ring substituted with a sulfonamide group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not provided, compounds with similar structures are often synthesized through condensation reactions or annulation of a multiple bond or thiirane ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The 1,2,4-triazole and thiazole rings are likely to contribute to the rigidity of the molecule, while the 3,4-dimethoxyphenyl and 2,3-dihydrobenzo[b][1,4]dioxine groups could add flexibility .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the 1,2,4-triazole, thiazole, and sulfonamide groups. These functional groups are often involved in various chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar and nonpolar regions, and the specific functional groups present would all influence its properties.

Scientific Research Applications

Synthesis and Characterization

  • A study by Irshad et al. (2018) detailed the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide and its derivatives. These compounds were structurally characterized using various techniques like FT-IR, NMR, and Mass Spectrometry.

Biological Screening

  • Irshad et al. (2016) conducted biological screening of ethylated sulfonamides containing the 1,4-benzodioxane moiety. They reported good inhibitory activity against lipoxygenase and moderate inhibition of acetylcholinesterase and butyrylcholinesterase.
  • Another study by Abbasi et al. (2016) investigated N-substituted sulfonamides bearing a benzodioxane moiety for their antibacterial potential. They found potent therapeutic potential against various bacterial strains.
  • Ghorab et al. (2016) synthesized novel sulfonamide derivatives with a 3,4-dimethoxyphenyl moiety and evaluated their anticancer activity. Some compounds showed promising activity as cytotoxic agents and as VEGFR-2 inhibitors.

Enzyme Inhibition and Antimicrobial Activity

  • The work of Abbasi et al. (2019) focused on enzyme inhibitory potential. They found substantial inhibitory activity against yeast α-glucosidase and weak inhibition against acetylcholinesterase.
  • Bărbuceanu et al. (2009) synthesized thiazolo[3,2-b][1,2,4]triazole derivatives with diphenylsulfone moieties and evaluated their antibacterial effects.

Antiproliferative and Anti-Inflammatory Activities

  • El-Gilil (2019) designed N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents.
  • Aktay et al. (2005) investigated thiazolo[3,2-b]-1,2,4-triazoles for their potential in preventing ethanol-induced oxidative stress in mice.

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include investigating its synthesis, studying its physical and chemical properties, and exploring its potential biological activity .

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been reported to interact with various enzymes such as aromatase . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can lead to reduced estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers .

Mode of Action

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacological properties . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

Similar 1,2,4-triazole derivatives have shown anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities . This suggests that the compound might affect multiple biochemical pathways related to these biological activities.

Pharmacokinetics

It is known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . This suggests that the compound might induce cytotoxic effects in cancer cells, leading to their death.

Action Environment

It is known that the biological activity of similar 1,2,4-triazole derivatives can be influenced by various factors, including the presence of other drugs, the ph of the environment, and the presence of certain enzymes .

properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O6S2/c1-29-17-5-3-14(11-19(17)30-2)21-24-22-26(25-21)15(13-33-22)7-8-23-34(27,28)16-4-6-18-20(12-16)32-10-9-31-18/h3-6,11-13,23H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZGGKRMPHINPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC5=C(C=C4)OCCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.